molecular formula C28H28N2O4 B6349713 8-Benzyl-4-(4-phenylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326808-51-8

8-Benzyl-4-(4-phenylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349713
CAS No.: 1326808-51-8
M. Wt: 456.5 g/mol
InChI Key: GEVAPORQBRRJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Benzyl-4-(4-phenylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-4-(4-phenylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal under specific conditions . This reaction proceeds through two pathways, leading to the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-4-(4-phenylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different biological activities.

Scientific Research Applications

8-Benzyl-4-(4-phenylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its unique structure and potential biological activities suggest applications in drug discovery, particularly in the development of new therapeutic agents.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 8-Benzyl-4-(4-phenylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating specific biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Benzyl-4-(4-phenylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both benzyl and phenylbenzoyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

8-benzyl-4-(4-phenylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4/c31-26(24-13-11-23(12-14-24)22-9-5-2-6-10-22)30-25(27(32)33)20-34-28(30)15-17-29(18-16-28)19-21-7-3-1-4-8-21/h1-14,25H,15-20H2,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVAPORQBRRJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.